C3 Substituent Structural Differentiation: Cyclopropyl vs. 4-Fluorophenyl in Pyridazinone-Furan Hybrids
The target compound carries a C3-cyclopropyl substituent on the pyridazinone ring, whereas its closest commercially cataloged analog, 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide, substitutes a 4-fluorophenyl group at the same position [1]. In pyridazinone SAR, C3 substituents are a primary determinant of PDE4 isoform selectivity and potency: the 1997 Dal Piaz et al. study demonstrated that 6-aryl substituents on heterocyclic-fused pyridazinones produce PDE4 IC50 values ranging from 2 μM down to low nanomolar depending on aryl electronics and sterics [2]. The cyclopropyl group introduces distinct conformational rigidity and altered π-character compared to aryl rings, with literature precedent in related heterocyclic systems showing that cyclopropyl-for-aryl substitution can alter logP by approximately 0.5–1.0 units and modify metabolic stability [3]. This substitution therefore yields a chemically distinct tool compound with pharmacophore properties not reproducible by aryl-bearing analogs.
| Evidence Dimension | C3 substituent identity and predicted physicochemical impact |
|---|---|
| Target Compound Data | 3-cyclopropyl (C3H5); predicted lower logP, reduced aromatic π-stacking potential vs aryl |
| Comparator Or Baseline | 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide: 3-(4-fluorophenyl); higher logP, enhanced aromatic interactions |
| Quantified Difference | Estimated ΔlogP ≈ -0.5 to -1.0 (class-level prediction for cyclopropyl vs 4-fluorophenyl); no direct experimental comparison available |
| Conditions | Computational prediction based on fragment-based logP contribution differences in heterocyclic systems |
Why This Matters
The C3-cyclopropyl group provides a differentiated chemical probe for SAR studies where reducing aromatic character at C3 is hypothesized to improve solubility, alter isoform selectivity, or reduce CYP-mediated metabolism—properties not achievable with the 4-fluorophenyl analog.
- [1] 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide. Structural analog with C3-fluorophenyl substitution. Identified via chemical catalog cross-reference. View Source
- [2] Dal Piaz V, Giovannoni MP, et al. Novel heterocyclic-fused pyridazinones as potent and selective phosphodiesterase IV inhibitors. Journal of Medicinal Chemistry, 1997; 40(10): 1417-1421. PMID: 9154964. IC50 PDE4 = 2 μM for lead compounds; nanomolar for optimized aryl-substituted derivatives. View Source
- [3] Class-level inference from pyridazinone and heterocyclic medicinal chemistry literature: cyclopropyl groups generally reduce logP by 0.5–1.0 units vs. phenyl substituents and alter metabolic stability profiles (see: Talele TT. The 'Cyclopropyl Fragment' in Drug Discovery. Journal of Medicinal Chemistry, 2016; 59(19): 8712-8756). View Source
